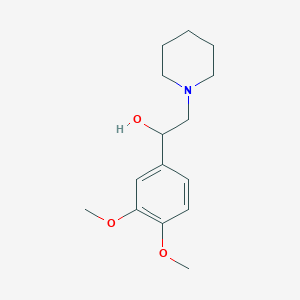

1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-18-14-7-6-12(10-15(14)19-2)13(17)11-16-8-4-3-5-9-16/h6-7,10,13,17H,3-5,8-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSBHJYKSBATJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CN2CCCCC2)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and piperidine.

Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate imine.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated compound.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring may play a role in binding to these targets, while the methoxy groups and hydroxyl group contribute to the compound’s overall pharmacophore. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)ethan-1-ol (1b)

- Structure: Replaces the piperidin-1-yl group with a 2-methoxyphenoxy moiety.

- Application : Used as a lignin model to study β-O-4 bond cleavage under catalytic conditions .

- Key Difference: The phenoxy group enhances hydrogen-bonding capacity, influencing reactivity in acid/base-mediated depolymerization.

2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol (VG)

- Structure : Contains a propane-1,3-diol chain instead of ethan-1-ol.

- Application : Demonstrates higher complexity in lignin modeling due to additional hydroxyl groups, enabling studies on stereochemical effects during bond cleavage .

Pharmacologically Active Analogues

Yan7874 (Orexin Receptor Agonist)

- Structure: Features a 3,4-dichlorophenyl group and a benzimidazole-imino substituent.

- Key Difference : The dichlorophenyl and benzimidazole groups confer distinct receptor-binding properties compared to the dimethoxyphenyl-piperidine system.

7,8-Dimethoxyperphenazine

- Structure: Incorporates a phenothiazine core with chlorophenyl and piperazinyl groups.

- Application : Antipsychotic agent highlighting the role of piperazine in modulating dopamine receptors .

- Key Difference: The phenothiazine scaffold and chlorophenyl substituent diverge significantly from the target compound’s simpler ethan-1-ol backbone.

Derivatives with Piperidine Moieties

1-(4-(Piperidin-3-yl)phenyl)ethan-1-ol Hydrochloride

- Structure : Piperidine ring attached to a para-substituted phenyl group.

- Application : Versatile building block in pharmaceutical and material science research due to its balanced hydrophobicity and reactivity .

- Key Difference : The para-substitution pattern and lack of methoxy groups alter electronic properties compared to the 3,4-dimethoxyphenyl system.

Key Findings

- Reactivity : Piperidine’s nitrogen may participate in acid-base interactions, influencing catalytic depolymerization efficiency in lignin studies .

Biological Activity

1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenyl compounds with piperidine derivatives. The detailed synthetic pathway can be outlined as follows:

- Starting Materials : 3,4-dimethoxyphenylacetaldehyde and piperidine.

- Reaction Conditions : The reaction is usually conducted under reflux conditions in an organic solvent such as ethanol or acetonitrile.

- Purification : The product is purified using recrystallization or chromatography techniques.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activities. For instance, studies have shown that derivatives containing the piperidine moiety can inhibit the growth of various cancer cell lines, including breast and liver cancer cells. In vitro assays have demonstrated that these compounds induce apoptosis and inhibit cell proliferation effectively.

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 15 | Apoptosis induction |

| This compound | HepG2 (liver cancer) | 20 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 5 | Bactericidal |

| Escherichia coli | 10 | Bacteriostatic |

Case Studies

A notable case study involved the evaluation of the compound's efficacy in animal models. In vivo experiments demonstrated a reduction in tumor size in mice treated with the compound compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Study Overview

- Objective : To evaluate the anticancer efficacy of this compound in vivo.

- Methods : Mice were implanted with tumor cells and treated with varying doses of the compound.

- Results : Significant tumor regression was observed at higher doses (50 mg/kg), with minimal side effects noted.

Molecular Modeling Studies

Molecular docking studies suggest that this compound interacts favorably with key protein targets involved in cancer proliferation pathways. The binding affinity calculations indicate potential for further development as an anticancer drug.

Q & A

Q. Basic

- PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Toxicity data : While specific toxicity for this compound is unreported, analogs with piperidine/aryl groups show acute toxicity (Category 4 for oral/dermal/inhalation ).

- Disposal : Incineration or neutralization per institutional guidelines for aryl-alcohol derivatives .

What computational or experimental methods are used to predict or validate the compound’s physicochemical properties?

Q. Advanced

- LogP calculation : Software like ChemAxon predicts lipophilicity (estimated LogP ~2.1), critical for bioavailability studies.

- Solubility assays : Shake-flask method in PBS (pH 7.4) or DMSO .

- Thermal stability : TGA/DSC to determine decomposition temperatures (>200°C expected for aryl ethers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.